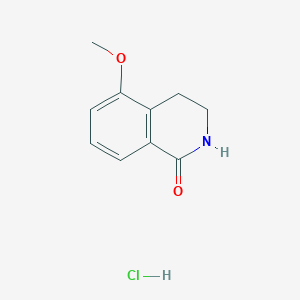

5-Methoxy-3,4-dihydroisoquinolin-1(2H)-one hcl

Description

5-Methoxy-3,4-dihydroisoquinolin-1(2H)-one HCl is a dihydroisoquinolinone derivative characterized by a methoxy (-OCH₃) substituent at position 5 of the aromatic ring and a hydrochloride salt formation at the secondary amine. This compound belongs to a class of nitrogen-containing heterocycles with a partially saturated isoquinolinone scaffold, which is structurally analogous to natural alkaloids. Its synthesis typically involves multistep organic reactions, such as reductive amination, Claisen rearrangement, or transition-metal-catalyzed C–H functionalization, as evidenced by synthetic routes for similar derivatives . The hydrochloride salt likely enhances solubility and stability, making it suitable for preclinical studies.

Properties

Molecular Formula |

C10H12ClNO2 |

|---|---|

Molecular Weight |

213.66 g/mol |

IUPAC Name |

5-methoxy-3,4-dihydro-2H-isoquinolin-1-one;hydrochloride |

InChI |

InChI=1S/C10H11NO2.ClH/c1-13-9-4-2-3-8-7(9)5-6-11-10(8)12;/h2-4H,5-6H2,1H3,(H,11,12);1H |

InChI Key |

LNRKJAKZPOECSQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1CCNC2=O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-3,4-dihydroisoquinolin-1(2H)-one hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-methoxyphenylacetic acid and an amine.

Cyclization: The starting materials undergo a cyclization reaction to form the isoquinoline ring structure.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-3,4-dihydroisoquinolin-1(2H)-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce dihydroisoquinoline derivatives.

Scientific Research Applications

Neuropharmacological Applications

Antidepressant Activity:

Research has indicated that derivatives of 3,4-dihydroisoquinoline compounds exhibit antidepressant-like effects. A study highlighted the synthesis and biological assessment of several such compounds, including 5-methoxy-3,4-dihydroisoquinolin-1(2H)-one hydrochloride. In vivo tests demonstrated that certain derivatives significantly reduced immobility time in forced swim tests compared to standard antidepressants like Agomelatine and Fluoxetine. This suggests a potential role for these compounds in treating depression through modulation of neurotransmitter systems and neuroprotection against stress-induced neuronal damage .

Mechanism of Action:

The mechanism by which these compounds exert their effects involves neuroprotection against corticosterone-induced lesions in neuronal cell lines. For instance, one derivative showed low cytotoxicity while promoting cell survival under stress conditions, indicating its potential as a therapeutic agent for neurodegenerative diseases .

Cancer Research Applications

Inhibition of Tumor Growth:

The compound has shown promise as a selective inhibitor in cancer research. A study focusing on the development of WDR5 inhibitors identified a novel class containing a dihydroisoquinolinone core that displayed potent anti-proliferative activity in cancer cell lines. The compound's ability to interfere with critical cellular mechanisms involved in tumor growth positions it as a candidate for further investigation in oncology .

Case Study:

In vitro assays demonstrated that derivatives of 5-methoxy-3,4-dihydroisoquinolin-1(2H)-one hydrochloride exhibited significant inhibition rates on various cancer cell lines, suggesting their potential as therapeutic agents against multiple types of cancer through targeted action on specific pathways involved in tumorigenesis .

Synthesis and Structural Modifications

Synthetic Pathways:

The synthesis of 5-methoxy-3,4-dihydroisoquinolin-1(2H)-one hydrochloride typically involves reactions with dimethyl sulfate and sodium hydroxide under reflux conditions. The yield from these reactions can be optimized by adjusting reaction times and concentrations, which has been documented to achieve high purity suitable for biological testing .

Structural Variations:

Research into structural modifications has led to the identification of various analogs that enhance biological activity or selectivity. For example, modifications at specific positions on the isoquinoline scaffold have been shown to improve binding affinity and efficacy against target receptors involved in depression and cancer proliferation .

Table 1: Summary of Biological Activities

| Compound | Activity Type | Model Used | Result |

|---|---|---|---|

| 5-Methoxy-3,4-dihydroisoquinolin-1(2H)-one HCl | Antidepressant | Forced Swim Test (Rat) | Reduced immobility time significantly |

| 6a-1 | Neuroprotective | PC12 Cell Line | Improved cell survival under stress |

| WDR5 Inhibitor | Anticancer | Various Cancer Cell Lines | Significant inhibition of tumor growth |

Table 2: Synthesis Conditions

| Reaction Component | Amount | Conditions |

|---|---|---|

| 3,4-Dihydro-5-hydroxyisoquinolinone | 5.5 g | Reflux with NaOH and methanol |

| Dimethyl Sulfate | 4 ml | Added incrementally over time |

| Yield | 5.3 g (89%) | After acidification and drying |

Mechanism of Action

The mechanism of action of 5-Methoxy-3,4-dihydroisoquinolin-1(2H)-one hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical profiles of 5-methoxy-3,4-dihydroisoquinolin-1(2H)-one HCl can be contextualized through comparisons with structurally analogous dihydroisoquinolinones (DHIQs) and tetrahydroisoquinolinones (THIQs). Below is a detailed analysis:

Table 1: Structural and Functional Comparison of Dihydroisoquinolinone Derivatives

Key Observations

Substituent Effects on Bioactivity :

- Methoxy groups at positions 5 or 7 enhance antiproliferative activity when combined with aromatic acyl groups (e.g., trimethoxybenzoyl in 16g ), likely due to improved hydrophobic interactions with tubulin’s colchicine-binding site .

- Hydroxy groups (e.g., 6-OH in 16g ) contribute to hydrogen bonding with tubulin, critical for polymerization inhibition.

Role of Linkers :

- Carbonyl linkers (e.g., benzoyl in 16g ) outperform methylene or sulfonyl variants in antiproliferative potency, as seen in SAR studies .

Salt Forms and Solubility :

- The hydrochloride salt of 5-methoxy-DHIQ may improve aqueous solubility compared to neutral analogs, facilitating in vivo administration.

Structural Mimicry :

- DHIQs with "steroid-like" conformations (e.g., 17f ) exhibit enhanced tubulin affinity, suggesting that conformational rigidity in 5-methoxy-DHIQ could be optimized for similar effects .

Contradictions and Gaps

- While 16g and 16f show nanomolar antiproliferative activity, the antioomycete activity of 5-hydroxy-6-methoxy-DHIQ highlights the scaffold’s versatility but complicates direct comparisons due to differing biological targets.

- No direct data on 5-methoxy-DHIQ HCl’s efficacy are available in the evidence; inferences rely on structural parallels.

Biological Activity

5-Methoxy-3,4-dihydroisoquinolin-1(2H)-one hydrochloride is a compound of significant interest due to its potential biological activities, particularly in the context of neuroprotection and enzyme inhibition. This article reviews various studies that explore the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Research indicates that 5-Methoxy-3,4-dihydroisoquinolin-1(2H)-one HCl may exert its biological effects through several mechanisms:

- Butyrylcholinesterase Inhibition : A study identified this compound as a selective inhibitor of butyrylcholinesterase (BChE), which is implicated in neurodegenerative diseases such as Alzheimer's. The compound demonstrated significant binding affinity to both the catalytic active site and the peripheral anionic site of BChE, suggesting a dual mechanism of action that enhances its inhibitory potency .

- Anti-Aβ Aggregation Activity : The compound has shown promising results in preventing the aggregation of amyloid-beta (Aβ) peptides, which are associated with Alzheimer's disease. In vitro assays demonstrated that it could protect neuronal cells from Aβ-induced toxicity, significantly improving cell viability compared to untreated controls .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of 5-Methoxy-3,4-dihydroisoquinolin-1(2H)-one HCl:

Study on Neuroprotection

In a significant study involving PC12 cells, 5-Methoxy-3,4-dihydroisoquinolin-1(2H)-one HCl was evaluated for its neuroprotective effects against corticosterone-induced lesions. The results indicated that the compound significantly reduced cell apoptosis and improved cell viability by modulating oxidative stress markers and enhancing brain-derived neurotrophic factor (BDNF) levels . This suggests potential applications in treating stress-related neurodegenerative conditions.

Study on Alzheimer's Disease Models

Another study focused on the compound's ability to inhibit BChE and prevent Aβ aggregation. The results showed that treatment with 5-Methoxy-3,4-dihydroisoquinolin-1(2H)-one HCl led to a marked increase in cell viability in SH-SY5Y cells exposed to toxic concentrations of Aβ . This highlights its potential as a therapeutic agent for Alzheimer's disease.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.